N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N'-methylthiourea
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Overview
Description
N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea typically involves the reaction of 2-butyl-4-oxoquinazoline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The thiourea group might also play a role in binding to metal ions or forming hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-4-oxoquinazoline: The parent compound without the thiourea group.
N-Methylthiourea: The thiourea derivative without the quinazolinone ring.
Other Quinazolinone Derivatives: Compounds with similar structures but different substituents.
Uniqueness
N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea is unique due to the combination of the quinazolinone and thiourea moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
879084-43-2 |
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Molecular Formula |
C14H18N4OS |
Molecular Weight |
290.39 g/mol |
IUPAC Name |
1-(2-butyl-4-oxoquinazolin-3-yl)-3-methylthiourea |
InChI |
InChI=1S/C14H18N4OS/c1-3-4-9-12-16-11-8-6-5-7-10(11)13(19)18(12)17-14(20)15-2/h5-8H,3-4,9H2,1-2H3,(H2,15,17,20) |
InChI Key |
HJQBHAWRVYBHEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=S)NC |
Origin of Product |
United States |
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